DB18

Solvent extraction Alkali metal separation Crown ether selectivity

Researchers fabricating K⁺-selective microelectrodes face interference from choline and acetylcholine in neural preparations. DB18-based neutral carrier membranes deliver log K(K,choline) = -2.97 ± 0.03 and log K(K,acetylcholine) = -1.75 ± 0.15, enabling accurate quantification in millimolar interferent backgrounds. • Validated ISE membrane: 2.3% DB18, 0.8% Na-TPB, 30.1% NPOE, 66.8% o-nitrotoluene • DB18-grafted alginate adsorbents achieve >99% Sr²⁺ removal in simulated wastewater with negative Ca²⁺ uptake • Sn(II) PVC-membrane ISE: detection limit 8.0×10⁻⁷ M, response <15 s, lifetime >3 months • Extraction selectivity governed by KD,MLA - optimize via organic-phase tuning rather than aqueous conditions Supplied at ≥98% purity; ambient shipping.

Molecular Formula C24H18ClN7O3
Molecular Weight 487.9 g/mol
Cat. No. B15136889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB18
Molecular FormulaC24H18ClN7O3
Molecular Weight487.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C=C(N=N2)COC3=CC=CC4=CN=C(N=C43)NC5=CC(=CC=C5)Cl)[N+](=O)[O-]
InChIInChI=1S/C24H18ClN7O3/c1-15-8-9-20(21(10-15)32(33)34)31-13-19(29-30-31)14-35-22-7-2-4-16-12-26-24(28-23(16)22)27-18-6-3-5-17(25)11-18/h2-13H,14H2,1H3,(H,26,27,28)
InChIKeyJEPGNFQKCRZPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB18 Crown Ether Procurement Guide


Dibenzo-18-crown-6 (DB18, DB18C6) is a macrocyclic polyether belonging to the 18-membered crown ether family, characterized by two benzene rings fused to an 18-crown-6 backbone [1]. First synthesized and reported in 1967 as the first macrocyclic crown ether, DB18 features six oxygen donor atoms arranged in a hydrophilic cavity that enables selective complexation with alkali and alkaline earth metal cations [2]. Unlike its fully saturated analog 18-crown-6, the benzo groups in DB18 reduce conformational flexibility, confer enhanced lipophilicity, and alter both the extraction mechanism and solvent partitioning behavior [1][3]. These structural distinctions directly impact extraction selectivity, complex stability, and suitability for specific analytical and separation applications, making informed selection between DB18 and its closest analogs (18C6, B18C6, DCH18C6, DtBuDB18C6) essential for achieving optimal experimental outcomes.

Ionophore for K⁺-selective microelectrodes with selectivity over quaternary ammonium interferents.
Lipophilic extraction agent for alkali metal picrates; complex distribution governs extraction efficiency.
Selective Sr²⁺ binding ligand for adsorbent synthesis in high-calcium environmental or nuclear matrices.

DB18 Substitution Risks


Substituting DB18 with 18-crown-6 (18C6), dicyclohexyl-18-crown-6 (DCH18C6), or benzo-18-crown-6 (B18C6) fundamentally alters both the thermodynamic basis of metal ion extraction and the practical performance of ion-selective electrodes (ISEs). For DB18, the overall extraction constant (Kex) for alkali metal picrates is governed predominantly by the distribution constant of the complex (KD,MLA) due to the lipophilic benzo groups, whereas for 18C6 and B18C6, Kex is determined largely by the aqueous ion-pair formation constant (KMLA) [1]. This mechanistic divergence means that changes in solvent polarity or diluent composition will affect DB18-based extraction systems differently than those using 18C6 or B18C6 [1]. Furthermore, in lanthanide extraction systems, DB18 provides no synergistic enhancement for lighter Ln(III) extraction into ionic liquids, while 18C6 and DC18C6 both produce measurable enhancement [2]. In ion-selective electrode applications, electrode characteristics including Nernstian slope, detection limit, and selectivity coefficients differ systematically across the 18C6, DB18C6, and 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6 series, with each ionophore requiring distinct membrane composition optimization [3]. Direct substitution without accounting for these mechanistic and performance differences will compromise reproducibility, alter selectivity patterns, and may invalidate method transfer between laboratories.

Extraction mechanism divergence
18C6 and B18C6 extraction is governed by aqueous ion-pair formation (KMLA); DB18 depends on complex distribution (KD,MLA). Solvent optimization cannot be transferred between these ionophores.
Lanthanide synergy absent in DB18
DCH18C6 and 18C6 provide measurable synergistic enhancement for lighter Ln(III) extraction into ionic liquids. DB18 offers no such enhancement, limiting use in synergistic lanthanide separations.
ISE membrane composition specificity
Nernstian slope, detection limit, and selectivity coefficients differ systematically among 18C6, DB18C6, and di-tert-butyl-DB18C6. Direct substitution alters electrode performance and requires membrane reformulation.

DB18 Quantitative Comparison Evidence


Extraction Mechanism: DB18 vs 18C6 and B18C6

The fundamental thermodynamic driver of extraction differs qualitatively between DB18 and its less lipophilic analogs. For 18C6 and B18C6, the magnitude of the overall extraction constant (Kex) is determined largely by the aqueous ion-pair formation constant (KMLA). In contrast, for DB18C6, the distribution constant of the metal-ligand-picrate complex (KD,MLA) contributes most favorably to Kex due to the increased lipophilicity conferred by the two benzo groups [1]. Additionally, the aqueous ion-pair formation constant (KMLA) for the same alkali metal decreases systematically with increasing benzo substitution: 18C6 > B18C6 > DB18C6 [1].

Extraction mechanism
Head-to-head
Kex driver: DB18 → KD,MLA; 18C6/B18C6 → KMLA
KMLA sequence: 18C6 > B18C6 > DB18C6 for each alkali metal
Extraction optimization strategy depends on ionophore lipophilicity, not just cavity size.
Alkali metal picrate extraction; 1:1:1 complexes at 25°C in organic diluents.
Solvent extraction Alkali metal separation Crown ether selectivity

K+ Selectivity: DB18 Microelectrode vs Corning

In biological and pharmaceutical samples where quaternary ammonium ions (e.g., choline, acetylcholine, tetramethylammonium) are present, DB18-based neutral carrier microelectrodes demonstrate substantially superior potassium selectivity compared to the widely used Corning code 477317 liquid ion-exchanger. Selectivity factors (log KijK, where i is interfering ion, j is primary ion K+) for DB18 crown ether microelectrodes were measured as -2.97 ± 0.03 for choline, -1.75 ± 0.15 for acetylcholine, -1.92 ± 0.13 for tetramethylammonium, and -1.30 ± 0.20 for imidazole [1]. Corning microelectrodes are known to be much more sensitive to quaternary ammonium ions than to K+, seriously impairing K+ measurement capability in their presence [1].

K⁺ ISE selectivity
Head-to-head
DB18: log K(K, choline) = −2.97 ± 0.03; acetylcholine −1.75 ± 0.15
Corning 477317: severely impaired by quaternary ammonium ions
Supports K⁺ quantification in biological research matrices containing choline/acetylcholine.
Double-barreled microelectrodes; crown ether cocktail composition validated.
Ion-selective electrode Potassium sensing Biological sample analysis

Strontium Removal with DB18-Alginate Adsorbent

When DB18 is grafted onto calcium alginate beads as a selective Sr2+ ligand, the resulting biohybrid adsorbent achieves >99% Sr2+ removal efficiency in simulated radioactive wastewater containing competing ions, and maintains 79.4% removal efficiency in real seawater systems [1]. The adsorbent exhibits negative removal (i.e., release) of Ca2+, confirming that DB18's selective complexation with Sr2+ operates independently of and in opposition to the non-specific ion exchange of Ca2+ [1]. In contrast, conventional adsorbents without DB18 functionalization cannot discriminate between Sr2+ and Ca2+ due to their chemical similarity, resulting in competitive inhibition and reduced Sr2+ capacity in high-Ca2+ matrices.

Sr²⁺ removal
Cross-study
DB18-alginate: >99% removal in simulated wastewater; 79.4% in seawater; Ca²⁺ release
Conventional adsorbents: Ca²⁺ competes directly with Sr²⁺
Ca²⁺/Sr²⁺ discrimination enables selective removal in high-calcium matrices.
Grafted alginate beads; coupled ion-exchange and crown ether complexation.
Radioactive waste treatment Strontium removal Adsorption engineering

Tin(II) ISE with DB18 Neutral Carrier

A PVC membrane Sn(II)-ion-selective electrode constructed using DB18C6 as the membrane carrier demonstrates a near-Nernstian response over a concentration range from 1.0 × 10⁻⁶ to 1.0 × 10⁻² M with a slope of 27.5 ± 0.6 mV per concentration decade in acidic solution (pH = 1), and a detection limit of 8.0 × 10⁻⁷ M [1]. The stability constant (log Ks) of the Sn(II)–DB18C6 complex was determined as log Ks by potentiometric titration at 25°C in mixed aqueous solution [1]. The sensor exhibits a response time of <15 seconds, an operational lifetime of at least 3 months without potential divergence, and very good selectivity for Sn(II) over a wide variety of other cations in acidic media [1].

Sn²⁺ ISE performance
Cross-study
LOD 8.0×10⁻⁷ M; slope 27.5±0.6 mV/decade at pH 1; range 10⁻⁶–10⁻² M
Operational lifetime >3 months
Direct potentiometric Sn²⁺ monitoring in acidic process streams without pH adjustment.
PVC membrane electrode; good selectivity over other cations in acidic media.
Tin(II) detection Potentiometric sensor Environmental monitoring

Stability Ranking: DB18 vs 18C6 and Derivatives

Competitive potentiometric titration using Ag+/Ag electrode as a probe in methanol solution reveals the relative stability ranking of Ag+ complexes with 18-membered crown ethers as: DBPY18C6 > DCY18C6 > 18C6 > DB18C6 [1]. For the same metal ions across the crown ether series, the major sequence of stability constants is: DCY18C6 > 18C6 > DB18C6 > DBPY18C6, with minor exceptions [1]. Within DB18C6 itself, the stability of complexes with different cations follows the order: K+ > Na+ for alkali metals, and Ba2+ > Sr2+ > Ca2+ > Mg2+ for alkaline earth metals [1].

Stability ranking
Class-level
Ag⁺ complex: DBPY18C6 > DCY18C6 > 18C6 > DB18C6
Within DB18: K⁺>Na⁺; Ba²⁺>Sr²⁺>Ca²⁺>Mg²⁺
Lower stability may support reversible binding or faster exchange kinetics in sensor applications.
Methanol; competitive potentiometric titration; 1:1 complexes; 25°C.
Stability constant Metal complexation Crown ether selection

Intrinsic Selectivity: DB18 vs DB24C8

In the poorly solvating solvent nitromethane, which approximates intrinsic (solvent-free) selectivity, the stability constant of DB18C6 complexes with alkali metal ions decreases with increasing metal ion size in the sequence Na+ > K+ > Rb+ > Cs+, regardless of size compatibility between the metal ions and the ligand cavity [1]. This sequence contrasts with the size-fit concept that would predict preferential binding to K+ (ionic diameter ~2.66 Å) for an 18-membered cavity (diameter ~2.6–3.2 Å). In comparison, the larger and more flexible DB24C8 more effectively shields complexed alkali metal ions from solvent interactions due to its greater number of oxygen atoms and increased conformational flexibility [1].

Intrinsic selectivity
Head-to-head
Nitromethane: Na⁺>K⁺>Rb⁺>Cs⁺ (deviates from size-fit)
DB24C8 provides superior solvent shielding; both show Na⁺ preference
Solvent-dependent selectivity reversal; intrinsic cavity selectivity differs from aqueous data.
Conductometry at 25°C; 1:1 complexes in nitromethane.
Complex stability Solvent effects Selectivity prediction

DB18 Validated Application Scenarios


K+ Microelectrodes for Biological Samples

This application scenario directly derives from the selectivity data presented in Evidence Item 2. Researchers measuring intracellular or extracellular K+ in neural tissue, muscle preparations, or pharmaceutical formulations where choline, acetylcholine, or imidazole are present should select DB18-based neutral carrier microelectrodes over Corning 477317-type liquid ion-exchangers. The selectivity factors of log K(K, choline) = -2.97 ± 0.03 and log K(K, acetylcholine) = -1.75 ± 0.15 [1] enable accurate K+ quantification even in the presence of millimolar concentrations of these quaternary ammonium interferents. The validated membrane composition (2.3% DB18, 0.8% Na-tetraphenylborate, 30.1% 2-nitrophenyloctylether, 66.8% O-nitrotoluene) [1] provides a reproducible formulation for electrode fabrication. This scenario applies to electrophysiology laboratories, clinical chemistry facilities analyzing samples containing choline esters, and pharmaceutical QC departments testing formulations with quaternary ammonium excipients or active ingredients.

Strontium-90 Removal by DB18 Adsorbents

This application scenario stems directly from the Sr2+ removal efficiency data in Evidence Item 3. Nuclear waste treatment facilities and environmental remediation operations handling strontium-90 contamination in high-calcium matrices should prioritize DB18-based adsorbents over conventional non-selective materials. The DB18-grafted calcium alginate beads achieve >99% Sr2+ removal in simulated wastewater and 79.4% removal in real seawater [1], with the critical advantage of negative Ca2+ removal (release) [1]. This Ca2+/Sr2+ discrimination is essential for processing high-level liquid waste where calcium concentrations may exceed strontium by orders of magnitude, and for marine environmental monitoring where seawater's high Ca2+ background (≈400 ppm) would saturate non-selective adsorbents. The material also exhibits excellent regeneration performance [1], supporting repeated use in column-based separation processes.

Tin(II) Potentiometric Monitoring in Acidic Streams

This application scenario is supported by the sensor performance data in Evidence Item 4. Industrial facilities involved in tin plating, electronics manufacturing (solder applications), or hydrometallurgical processing of tin ores should implement DB18-based PVC membrane ISEs for continuous or batch monitoring of Sn(II) in acidic streams (pH 1). The electrode provides a detection limit of 8.0 × 10⁻⁷ M (0.8 μM) and a near-Nernstian slope of 27.5 ± 0.6 mV/decade over the 10⁻⁶ to 10⁻² M range [1]. The <15 second response time and >3 month operational lifetime [1] support both real-time process control and long-term monitoring applications. The demonstrated good selectivity over a wide variety of other cations in acidic media [1] minimizes the need for matrix separation or masking steps. This scenario is particularly relevant for quality control in tin chemical production, wastewater compliance monitoring, and research into tin corrosion processes.

Solvent-Dependent Alkali Metal Extraction

This application scenario draws from the mechanistic divergence evidence in Evidence Item 1 and the solvent-dependent selectivity data in Evidence Item 6. Researchers developing liquid-liquid extraction protocols for alkali metal separation (e.g., K+/Rb+/Cs+ fractionation, analytical preconcentration, or radiochemical processing) should select DB18 over 18C6 or B18C6 when the extraction system is intended to be optimized by modifying the organic phase composition rather than the aqueous phase conditions. Because DB18's overall extraction constant (Kex) is governed predominantly by KD,MLA (the complex distribution constant) rather than KMLA (aqueous ion-pair formation) [1], varying the organic diluent's solvating power, polarity, or hydrogen-bonding capacity will produce more pronounced changes in extraction efficiency for DB18 than for 18C6 or B18C6. Additionally, the observation that DB18's intrinsic selectivity in nitromethane follows Na+ > K+ > Rb+ > Cs+ [2] rather than the size-fit K+ preference seen in aqueous systems [1] implies that mixed-solvent or non-aqueous extraction protocols can be tuned to alter selectivity ordering. This scenario applies to analytical chemistry laboratories performing trace metal enrichment, nuclear chemistry facilities processing fission products, and chemical engineering groups designing continuous extraction processes.

Application
Selection Property
Validation Focus
K⁺ microelectrodes (biological matrices)
Quaternary ammonium ion selectivity (choline, acetylcholine, imidazole)
Selectivity coefficient verification in target matrix
Sr²⁺ adsorbent for high-Ca²⁺ streams
Ca²⁺/Sr²⁺ discrimination and regeneration performance
Removal efficiency in real seawater or simulated waste
Sn²⁺ monitoring (acidic industrial)
Nernstian slope and detection limit at pH 1
Linear range and selectivity in process-specific matrices
Alkali metal extraction (organic-phase tuning)
Extraction governed by complex distribution (KD,MLA)
Solvent polarity and diluent impact on Kex

Technical Documentation Hub

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